molecular formula C12H16N2O4 B4926513 N-(2-Hydroxyethyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide

N-(2-Hydroxyethyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide

Cat. No.: B4926513
M. Wt: 252.27 g/mol
InChI Key: BPUOMGZWQMMLFZ-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N’-[(4-methoxyphenyl)methyl]ethanediamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a hydroxyethyl group and a methoxyphenylmethyl group attached to an ethanediamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N’-[(4-methoxyphenyl)methyl]ethanediamide typically involves the reaction of 2-hydroxyethylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(2-Hydroxyethyl)-N’-[(4-methoxyphenyl)methyl]ethanediamide may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reactant concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N’-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The methoxyphenylmethyl group can be reduced to a phenylmethyl group.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of N-(2-oxoethyl)-N’-[(4-methoxyphenyl)methyl]ethanediamide.

    Reduction: Formation of N-(2-Hydroxyethyl)-N’-[(phenyl)methyl]ethanediamide.

    Substitution: Formation of various substituted ethanediamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Hydroxyethyl)-N’-[(4-methoxyphenyl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N’-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the methoxyphenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-N’-[(4-hydroxyphenyl)methyl]ethanediamide
  • N-(2-Hydroxyethyl)-N’-[(4-chlorophenyl)methyl]ethanediamide
  • N-(2-Hydroxyethyl)-N’-[(4-nitrophenyl)methyl]ethanediamide

Uniqueness

N-(2-Hydroxyethyl)-N’-[(4-methoxyphenyl)methyl]ethanediamide stands out due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-18-10-4-2-9(3-5-10)8-14-12(17)11(16)13-6-7-15/h2-5,15H,6-8H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUOMGZWQMMLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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